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molecular formula C16H9NO2 B8760418 2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No. B8760418
M. Wt: 247.25 g/mol
InChI Key: NKDPGIRYKDXFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04532270

Procedure details

To a reaction apparatus as described in Example 1 which was maintained under a positive pressure of argon was added 20 g (0.171 mole) APA and 125 ml of DMA. To this stirred solution was slowly added 25.3 g (0.171 mole) phthalic anhydride at such a rate as to maintain the temperature of the mixture below 50° C. The mixture was then stirred for 1 hour at room temperature. Seventy (70) ml of toluene was added to the flask and the mixture was heated to azeotropic distillation to remove the water of imidization. When no further water was collected the remainder of the toluene was distilled. The reaction solution (at 50° C.) was poured into 1500 ml of distilled water. The imide (V) precipitated, was filtered, washed with water, and then dried in an air circulating oven at 95° C. overnight to yield 39.5 g (0.160 mole, 93% theoretical). The imide had a melting point of 197°-198° C. (387° F.). IR (KBr) analysis: 3280 cm-1 (--C≡CH), 1780 and 1720 cm-1 (imide C=0 ).
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:4](C)C)=O.[C:7]1(=[O:17])[O:12][C:10](=O)[C:9]2=[CH:13][CH:14]=[CH:15][CH:16]=[C:8]12.[K+].[Br-].[C:20]1(C)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[C:24]([C:25]1[CH:1]=[C:2]([N:4]2[C:7](=[O:17])[C:8]3=[CH:16][CH:15]=[CH:14][CH:13]=[C:9]3[C:10]2=[O:12])[CH:22]=[CH:21][CH:20]=1)#[CH:23] |f:2.3|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
25.3 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
( 70 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Six
Name
imide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained under a positive pressure of argon
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature of the mixture below 50° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to azeotropic distillation
CUSTOM
Type
CUSTOM
Details
to remove the water of imidization
CUSTOM
Type
CUSTOM
Details
When no further water was collected the remainder of the toluene
DISTILLATION
Type
DISTILLATION
Details
was distilled
ADDITION
Type
ADDITION
Details
The reaction solution (at 50° C.) was poured into 1500 ml of distilled water
CUSTOM
Type
CUSTOM
Details
The imide (V) precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an air
CUSTOM
Type
CUSTOM
Details
at 95° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to yield 39.5 g (0.160 mole, 93% theoretical)
CUSTOM
Type
CUSTOM
Details
a melting point of 197°-198° C. (387° F.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#C)C=1C=C(C=CC1)N1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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